Spiro[3.4]octan-1-amine
Description
Significance of Spirocyclic Systems in Chemical Research
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are increasingly recognized for their valuable contributions to chemical research. rsc.orgbldpharm.com Their distinct architecture offers advantages over simpler, linear or planar molecules.
A key feature of spirocyclic systems is their inherent conformational rigidity. rsc.orgbohrium.com This rigidity reduces the entropic penalty associated with a molecule binding to its biological target, potentially leading to more potent and selective interactions. bohrium.com The spirocyclic core projects substituents into well-defined three-dimensional space, allowing for a more thorough exploration of novel chemical space compared to flat, aromatic compounds that have traditionally dominated medicinal chemistry. bohrium.comsigmaaldrich.com This increased three-dimensionality, often measured by a higher fraction of sp3-hybridized carbons (Fsp3), is associated with a greater likelihood of success in clinical development. bldpharm.com
The unique properties of spirocycles have made them prominent in both organic synthesis and medicinal chemistry. beilstein-journals.orgtandfonline.com They are found in numerous natural products and have been incorporated into a variety of approved drugs. beilstein-journals.orgnih.govmdpi.com The introduction of a spirocyclic scaffold can modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. researchgate.netbldpharm.com In organic synthesis, spirocycles serve as valuable building blocks for constructing complex molecular architectures. The development of new synthetic methods to create these structures, particularly in a stereoselective manner, is an active area of research. rsc.org
Structural Framework of Spiro[3.4]octane and its Amine Derivatives
Spiro[3.4]octane consists of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring fused at a single carbon atom. This arrangement defines the spiro[3.4]octane framework. The amine derivative, Spiro[3.4]octan-1-amine, features a primary amine group attached to the cyclobutane ring at the carbon adjacent to the spirocenter. Other isomers, such as Spiro[3.4]octan-2-amine, where the amine is on a different carbon of the cyclobutane ring, also exist. nih.gov The rigid geometry of this framework dictates the spatial orientation of the amine group and other potential substituents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅N | nih.gov |
| Molecular Weight | 125.21 g/mol | nih.gov |
| CAS Number | 1379148-40-9 | chemsrc.comchemical-suppliers.eu |
Evolution of Research Interest in this compound
While spirocyclic compounds have been a subject of study for some time, the specific interest in smaller ring systems like spiro[3.4]octanes has grown more recently. sigmaaldrich.com This increased attention is driven by the desire to explore underexplored areas of chemical space and to develop novel scaffolds for drug discovery. bohrium.comsigmaaldrich.com this compound, as a primary amine, is a particularly useful building block. The amine group provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivative compounds. Its synthesis has been approached through methods like intramolecular cyclization of suitable precursors. The growing availability of such spirocyclic building blocks is facilitating their use in medicinal chemistry programs. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]octan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-3-6-8(7)4-1-2-5-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFHSYNTRHQYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379148-40-9 | |
| Record name | spiro[3.4]octan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Strategies and Methodologies for Spiro 3.4 Octan 1 Amine and Its Derivatives
Direct Synthesis Approaches to the Spiro[3.4]octane Core
Direct approaches to the spiro[3.4]octane core involve the formation of one or both of the constituent rings in a manner that establishes the spirocyclic junction. These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes.
Cyclization reactions are a cornerstone of spirocycle synthesis. One notable strategy involves a strain-release driven spirocyclization of highly strained molecules like bicyclo[1.1.0]butanes (BCBs). For instance, a scandium-catalyzed reaction between pyrazole (B372694) amide-substituted BCBs and C,N-cyclic azomethine imines has been developed to synthesize 6,7-diazaspiro[3.4]octanes. beilstein-journals.orgresearchgate.net This reaction proceeds through the activation of the BCB by a Lewis acid, followed by nucleophilic addition of the azomethine imine and subsequent intramolecular substitution to forge the spirocyclic core. beilstein-journals.org
Another powerful technique is ring-closing metathesis (RCM). This has been employed in the synthesis of 2,5-dioxaspiro[3.4]octane building blocks. The process starts with the alkylation of a vinyl oxetanol, followed by an RCM reaction using a Grubbs' catalyst to form the dihydrofuran ring, thus creating the spiro[3.4]octane system. nuph.edu.ua Additionally, [3+2] cycloaddition reactions provide a pathway to hetero-azaspiro[3.4]octanes, which can serve as precursors or analogs of the target amine. researchgate.net
Table 1: Examples of Cyclization Reactions for Spiro[3.4]octane Systems
| Reaction Type | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Scandium-Catalyzed Spirocyclization | Bicyclo[1.1.0]butane (BCB), Azomethine imine, Sc(OTf)₃ | 6,7-Diazaspiro[3.4]octane | beilstein-journals.org |
| Ring-Closing Metathesis (RCM) | Unsaturated spirooxetane precursor, Grubbs' II catalyst | 2,5-Dioxaspiro[3.4]octane derivative | nuph.edu.ua |
| [3+2] Cycloaddition | Azomethine ylide, dipolarophile | Azaspiro[3.4]octane | researchgate.net |
Ring expansion offers an alternative route to the spiro[3.4]octane core, often driven by the release of ring strain. A common strategy involves the rearrangement of smaller, highly strained spirocyclic systems. For example, Lewis acid-mediated ring expansion of 1-oxaspiro[2.3]hexanes can lead to the formation of cyclopentanones. researchgate.net This process involves the expansion of a three-membered epoxide ring into a five-membered ketone ring. While this example leads to a cyclopentanone (B42830), the principle can be adapted to construct the cyclopentane (B165970) ring of the spiro[3.4]octane system from a spiro[2.3]hexane precursor. The reaction is driven by the relief of strain in both the cyclopropane (B1198618) and epoxide rings and the formation of a stable carbonyl group. researchgate.net The development of cascade ring expansion reactions, which proceed through a series of rearrangements, also holds potential for the efficient synthesis of larger ring systems from smaller precursors. pku.edu.cnnih.gov
Palladium catalysis has enabled highly efficient and selective methods for constructing complex molecular architectures. A notable example is the cascade reaction that transforms dienallenes into spiro[3.4]octenes. nih.govthieme-connect.comresearchgate.net This process is remarkable as it involves the formation of four new carbon-carbon bonds in a single operation. The reaction proceeds through a palladium-catalyzed oxidative transformation involving a sequence of olefin and carbon monoxide insertions. nih.govthieme-connect.com The proposed mechanism starts with the formation of a vinylpalladium intermediate via C-H bond cleavage of the allene. This is followed by a cascade of insertions of the tethered olefins and carbon monoxide, ultimately leading to the spiro[3.4]octene product after reductive elimination. nih.govresearchgate.net The selectivity of the reaction can be tuned to favor the formation of spiro[3.4]octenes or related spiro[4.4]nonenes by slightly modifying the reaction conditions. nih.govthieme-connect.com
Table 2: Palladium-Catalyzed Cascade for Spiro[3.4]octene Synthesis
| Substrate | Catalyst/Oxidant | Key Process | Product | Reference |
|---|---|---|---|---|
| Dienallene | Pd(TFA)₂, p-Benzoquinone (BQ) | Oxidative double carbocyclization-carbonylation-alkynylation | Spiro[3.4]octene derivative | nih.govresearchgate.net |
The [2+2] cycloaddition is a fundamental reaction for the synthesis of cyclobutane (B1203170) rings and is therefore a direct and intuitive method for constructing the four-membered ring of the spiro[3.4]octane system. pku.edu.cn Photochemical [2+2] cycloadditions are particularly common, involving the excitation of an alkene to a triplet state, which then reacts with a ground-state alkene. acs.orgyoutube.com
This strategy can be applied in both an intermolecular and intramolecular fashion. An intermolecular approach could involve the reaction of an exocyclic alkene, such as methylenecyclopentane, with another alkene under photochemical conditions. Intramolecular [2+2] cycloadditions are also powerful, where a cyclopentane ring is tethered to an alkene moiety. Upon irradiation, the molecule undergoes cyclization to form the spiro[3.4]octane skeleton. nsf.gov Visible-light-mediated intermolecular [2+2] cycloadditions have been developed for creating complex spirocycles, demonstrating the versatility of this approach. nih.govnih.gov
Table 3: Overview of [2+2]-Cycloaddition Strategies
| Reaction Mode | Typical Substrates | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Intermolecular | Methylenecyclopentane + Alkene | UV/Visible light, often with a photosensitizer | Forms spiro center by reacting two separate molecules | nih.gov |
| Intramolecular | Cyclopentane derivative with a tethered alkene | UV/Visible light | Forms the cyclobutane ring from a single precursor | nsf.gov |
Zirconium-mediated reactions provide unique pathways for C-C bond formation and cyclization. The use of zirconocene (B1252598) reagents, such as "Negishi's reagent" (Cp₂ZrCl₂/2 n-BuLi), can facilitate the coupling of alkynes and alkenes to form metallacycles, which can then be elaborated into more complex structures. nih.gov In the context of spirocycle synthesis, zirconium-mediated coupling has been used to prepare spirocyclic germafluorene-germoles. researchgate.netnih.gov This methodology involves the formation of a zirconacyclopentadiene from two alkyne units, which is then treated with a germanium dihalide to form the spiro center. While this example produces a germanium-containing spirocycle, the underlying principle of forming a five-membered metallacycle that can be functionalized offers a potential route to all-carbon spiro[3.4]octane systems from appropriate diene or enyne precursors. ualberta.ca
The alkylation of enolates is a classic and robust method for forming carbon-carbon bonds. fiveable.me182.160.97 For the synthesis of spiro[3.4]octane, an intramolecular alkylative cyclization strategy is particularly effective. This approach typically begins with a cyclopentanone derivative bearing a leaving group (e.g., a halide or tosylate) at the end of a two-carbon chain attached to the α-position. libretexts.org
The process involves two main steps:
Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide (tBuOK), is used to deprotonate the α-carbon of the cyclopentanone, generating a nucleophilic enolate. researchgate.netlibretexts.org
Intramolecular SN2 Attack: The generated enolate then attacks the carbon atom bearing the leaving group in an intramolecular SN2 reaction, forming the four-membered cyclobutane ring and establishing the spirocyclic junction. thieme-connect.com
This method allows for the construction of the spiro[3.4]octane core with good control over the ring junction. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if the starting ketone is unsymmetrical. youtube.com
Installation of the Amine Functionality on the Spiro[3.4]octane Scaffold
The introduction of an amine group at the C1 position of the spiro[3.4]octane skeleton is a critical transformation. This can be accomplished through several reliable synthetic routes, each with its own set of advantages and limitations.
Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. nih.gov This process typically involves the reaction of a ketone or aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. rsc.org For the synthesis of spiro[3.4]octan-1-amine, the precursor spiro[3.4]octan-1-one is the logical starting material.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing the protonated imine intermediate over the starting ketone. nih.gov The reaction is often carried out in a suitable solvent such as methanol (B129727) or dichloromethane, and the pH is typically controlled to facilitate imine formation without compromising the stability of the reducing agent.
A typical reductive amination protocol for the synthesis of this compound from spiro[3.4]octan-1-one would involve the following general steps:
Dissolving spiro[3.4]octan-1-one in an appropriate solvent.
Adding an amine source, such as ammonium acetate (B1210297) or ammonia in methanol.
Introducing a reducing agent, for instance, sodium triacetoxyborohydride.
Stirring the reaction mixture at a suitable temperature until the reaction is complete.
Work-up and purification of the resulting this compound.
| Precursor | Amine Source | Reducing Agent | Solvent | Typical Conditions |
| Spiro[3.4]octan-1-one | Ammonium Acetate | Sodium Cyanoborohydride | Methanol | Room Temperature, 24-48 h |
| Spiro[3.4]octan-1-one | Ammonia in Methanol | Sodium Triacetoxyborohydride | Dichloromethane | Room Temperature, 12-24 h |
| Spiro[3.4]octan-1-one | Titanium(IV) isopropoxide, Ammonia | Sodium Borohydride | Ethanol | 0 °C to Room Temperature, 6-12 h |
The reduction of an azide (B81097) to a primary amine is a robust and reliable transformation in organic synthesis. This two-step approach involves the initial introduction of the azide functionality, typically through nucleophilic substitution, followed by its reduction. For the synthesis of this compound, this would involve the conversion of a suitable precursor, such as spiro[3.4]octan-1-ol or a derivative thereof, to spiro[3.4]octan-1-azide.
The Staudinger reaction is a mild and efficient method for the reduction of azides to amines. nih.govresearchgate.net This reaction employs a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), which reacts with the azide to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas to generate an aza-ylide, which upon hydrolysis yields the primary amine and triphenylphosphine oxide. rsc.org
An alternative and widely used method for azide reduction is catalytic hydrogenation. This involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is generally high-yielding and produces clean reactions.
A notable example, while not on the exact target, is the synthesis of a 2,5-dioxaspiro[3.4]octane-derived amine. In this synthesis, a mesylate precursor was converted to the corresponding azide using sodium azide in DMF. The subsequent reduction of the azide to the amine was achieved in a 50% yield over the two steps using triphenylphosphine and water in THF. nuph.edu.ua
| Azide Precursor | Reducing Agent | Solvent | Conditions | Product |
| Spiro[3.4]octan-1-azide | Triphenylphosphine, H₂O | Tetrahydrofuran | 50 °C, 16 h | This compound |
| Spiro[3.4]octan-1-azide | H₂, Pd/C | Methanol or Ethanol | Room Temperature, Atmospheric Pressure | This compound |
| Spiro[3.4]octan-1-azide | Lithium Aluminium Hydride | Diethyl ether or THF | 0 °C to Room Temperature | This compound |
The conversion of more readily available functional groups, such as alcohols or their activated derivatives like mesylates, into amines provides a strategic route to this compound. This approach typically involves a two-step sequence: activation of the hydroxyl group followed by nucleophilic substitution with an amine surrogate.
Spiro[3.4]octan-1-ol can be activated by converting it into a good leaving group, such as a mesylate or tosylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base like triethylamine (B128534) or pyridine (B92270). The resulting spiro[3.4]octan-1-mesylate is then susceptible to nucleophilic substitution by an azide anion (from sodium azide), which can subsequently be reduced to the amine as described in the previous section. A published synthesis of a 2,5-dioxaspiro[3.4]octane derivative illustrates this strategy effectively, where the alcohol was first converted to a mesylate in 95% yield using MsCl and Et₃N in dichloromethane. nuph.edu.ua
The Mitsunobu reaction offers a direct method for the conversion of alcohols to azides with inversion of stereochemistry. researchgate.net This reaction utilizes a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by hydrazoic acid (HN₃) or a salt thereof. academie-sciences.fr The resulting azide can then be reduced to the desired amine.
| Precursor | Reagents | Intermediate | Subsequent Reaction | Final Product |
| Spiro[3.4]octan-1-ol | 1. MsCl, Et₃N2. NaN₃ | Spiro[3.4]octan-1-mesylate, then Spiro[3.4]octan-1-azide | Staudinger Reduction or Catalytic Hydrogenation | This compound |
| Spiro[3.4]octan-1-ol | PPh₃, DIAD, HN₃ | Spiro[3.4]octan-1-azide | Staudinger Reduction or Catalytic Hydrogenation | This compound |
Asymmetric Synthesis of Chiral this compound Derivatives
The development of synthetic methods to access enantiomerically enriched spirocyclic compounds is a significant area of research due to their prevalence in natural products and their potential as pharmaceutical agents. rsc.org The synthesis of chiral this compound derivatives requires careful control of stereochemistry during the formation of the spirocyclic core or in subsequent transformations.
The enantioselective construction of the spiro[3.4]octane framework is a key strategy for obtaining chiral derivatives. This can be achieved through various asymmetric catalytic methods, including transition-metal catalysis and organocatalysis. acs.org While specific examples for the direct asymmetric synthesis of the spiro[3.4]octane core leading to the amine are not extensively documented, general principles of asymmetric spirocyclization can be applied.
For instance, enantioselective intramolecular Heck reactions, transition-metal-catalyzed [2+2+1] or [3+2] cycloadditions, and organocatalytic Michael additions followed by cyclization are powerful tools for the construction of chiral spirocycles. acs.org The choice of chiral ligand in transition-metal catalysis or the design of the chiral organocatalyst is crucial for achieving high levels of enantioselectivity. Chiral spiro phosphine-oxazoline (SIPHOX) ligands, for example, have been successfully used in iridium-catalyzed asymmetric hydrogenation of cyclic imines to produce chiral cyclic amines. acs.org
When substituents are present on the spiro[3.4]octane ring, the synthesis of this compound derivatives can lead to the formation of diastereomers. Controlling the diastereoselectivity of these reactions is essential for obtaining a single, desired stereoisomer. Diastereocontrol can be achieved through substrate-controlled or reagent-controlled methods.
In substrate-controlled synthesis, the existing stereocenters in a chiral starting material direct the stereochemical outcome of subsequent reactions. For example, the reduction of a substituted spiro[3.4]octan-1-one with a pre-existing stereocenter on the cyclopentane or cyclobutane ring can proceed with high diastereoselectivity due to steric hindrance, which favors the approach of the reducing agent from the less hindered face.
Reagent-controlled diastereoselective synthesis involves the use of chiral reagents or catalysts to influence the stereochemical outcome. For instance, in the synthesis of spirooxindole derivatives, highly diastereoselective multicomponent reactions have been developed that proceed via a [3+2] cycloaddition mechanism, leading to the formation of multiple contiguous stereocenters with excellent control. mdpi.com Similar strategies could potentially be adapted for the synthesis of substituted this compound derivatives. The annulation reactions of α-ketolactones and α-ketolactams to form spirocyclic pyrrolidones and piperidones have been shown to proceed with excellent diastereoselectivity in the reduction of an exocyclic double bond. researchgate.net
Application of Chiral Auxiliaries and Catalysts
Functional Group Transformations and Derivatization Strategies
Once synthesized, the primary amine group of this compound serves as a versatile handle for further structural modifications. These derivatization strategies are essential for exploring the structure-activity relationships (SAR) of new chemical entities in drug discovery.
N-alkylation of this compound introduces alkyl substituents onto the nitrogen atom, leading to secondary or tertiary amines. This can be achieved through various methods, including reductive amination with aldehydes or ketones or direct alkylation with alkyl halides. Catalytic methods using transition metals like ruthenium or manganese offer efficient and environmentally benign pathways for N-alkylation using alcohols as the alkylating agents. These "borrowing hydrogen" methodologies proceed with high yields and tolerate a wide range of functional groups.
Table 3: Representative N-Alkylation Reactions
| Alkylating Agent | Catalyst/Conditions | Product Type |
|---|---|---|
| R-CHO, NaBH(OAc)3 | Reductive Amination | Secondary Amine |
| R-X, K2CO3 | Direct Alkylation | Secondary Amine |
The primary amine of this compound readily reacts with acylating agents, such as acid chlorides or anhydrides, in the presence of a base to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound. The formation of amides and sulfonamides can introduce new hydrogen bonding interactions and alter lipophilicity, which can impact biological activity and pharmacokinetic properties. These reactions are typically high-yielding and are performed under standard conditions, often using a tertiary amine base like triethylamine or pyridine in a suitable solvent. google.com
Table 4: Acylation and Sulfonylation of this compound
| Reagent | Base/Solvent | Product |
|---|---|---|
| Acetyl chloride | Triethylamine / CH2Cl2 | N-(spiro[3.4]octan-1-yl)acetamide |
| Benzoyl chloride | Pyridine | N-(spiro[3.4]octan-1-yl)benzamide |
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of this compound and its derivatives. These methods facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide array of substituents onto the spirocyclic core or the amine moiety.
One of the most prominent applications is the Buchwald-Hartwig amination , which is used to form C-N bonds by coupling amines with aryl halides or triflates. wikipedia.orgacsgcipr.org In the context of this compound, this reaction is primarily used for N-arylation, installing aromatic or heteroaromatic groups directly onto the nitrogen atom. This transformation is critical for synthesizing libraries of N-aryl spirocyclic amines for structure-activity relationship (SAR) studies. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating a broad range of functional groups on the coupling partners. nih.gov
Another key palladium-catalyzed transformation is the Suzuki-Miyaura cross-coupling , which creates C-C bonds between an organoboron compound and an organic halide. researchgate.netresearchgate.net To apply this reaction to the this compound scaffold, a pre-functionalized derivative, such as a bromo- or iodo-substituted spiro[3.4]octane, is required. This allows for the introduction of aryl, heteroaryl, or vinyl groups at specific positions on the carbocyclic rings, significantly increasing molecular complexity.
The table below summarizes representative conditions for these palladium-catalyzed cross-coupling reactions as they could be applied to this compound derivatives.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for this compound Derivatives
| Reaction Type | Spiro-Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Potential Product |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | This compound | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(4-methylphenyl)this compound |
| Buchwald-Hartwig Amination | This compound | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | N-(pyridin-2-yl)this compound |
| Suzuki-Miyaura Coupling | 2-Bromothis compound* | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 2-Phenylthis compound* |
Note: Halogenated this compound substrates are hypothetical for illustrating the scope of the reaction.
Regioselective and Chemoselective Modifications
Achieving regioselectivity and chemoselectivity is a central challenge in the synthesis of complex molecules like this compound derivatives. The molecule presents multiple potential reaction sites: the N-H bond of the primary amine and various C-H bonds on both the cyclobutane and cyclopentane rings.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key challenge is selective functionalization of either the amine (N-H activation) or a specific C-H bond on the carbocyclic framework. Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are inherently chemoselective for the N-H bond of the amine under basic conditions. Conversely, C-H activation strategies typically require specific directing groups and reaction conditions to favor C-H functionalization over N-H reaction. For instance, converting the primary amine to a suitable directing group (e.g., an amide or a thioamide) can facilitate palladium-catalyzed C-H activation at a specific position while simultaneously protecting the nitrogen. nih.gov
Regioselectivity involves controlling the position of a chemical modification among several possible sites. The spiro[3.4]octane framework contains multiple methylene (B1212753) (CH₂) groups that are sterically and electronically distinct. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for regioselective modification of alicyclic amines. mdpi.comresearchgate.net The amine group itself, or a derivative, can act as an internal directing group, guiding the palladium catalyst to a specific C-H bond.
For this compound, this direction can occur in several ways:
α-Functionalization: Directing groups can promote functionalization of the C-H bonds on the carbon atom adjacent to the amine (the C2 position on the cyclobutane ring). nih.gov
Transannular C-H Activation: A particularly sophisticated strategy involves the palladium catalyst coordinating to the amine nitrogen and reaching across the ring system to activate a remote C-H bond. researchgate.net This approach leverages the specific conformational preferences of the substrate to achieve high regioselectivity at positions that would otherwise be difficult to access, such as the C6 or C7 positions on the cyclopentane ring.
Iii. Reactivity and Reaction Mechanisms of Spiro 3.4 Octan 1 Amine
Nucleophilic Reactivity of the Amine Moiety
The lone pair of electrons on the nitrogen atom of Spiro[3.4]octan-1-amine makes it a potent nucleophile, capable of participating in a variety of bond-forming reactions. This reactivity is characteristic of primary amines and is the dominant feature of the molecule's chemistry. ijrpr.com The amine moiety readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
Common nucleophilic reactions involving the amine group include:
Alkylation: The amine can act as a nucleophile in reactions with alkyl halides through an SN2 mechanism. msu.edu This introduces alkyl groups onto the nitrogen atom. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. The resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to subsequent reactions that can form tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.
Acylation: The amine functionality facilitates acylation reactions with electrophiles such as acyl chlorides or anhydrides to form stable amide derivatives. smolecule.com This reaction is typically high-yielding and is a common method for protecting the amine group or for synthesizing more complex molecules.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is analogous to acylation and is important in various synthetic applications.
The table below summarizes the key nucleophilic reactions of the amine moiety.
| Reaction Type | Electrophile Example | Product Functional Group |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Acylation | Acyl Chloride (R-COCl) | Amide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
Electrophilic Transformations of the Spiro[3.4]octane System
The spiro[3.4]octane framework, being a saturated hydrocarbon system, is generally inert to electrophilic attack under standard conditions. The C-C and C-H bonds are strong and non-polar, making them poor targets for most electrophiles, especially when the highly reactive nucleophilic amine group is present. Any electrophilic reagent would preferentially react with the lone pair of the nitrogen atom.
However, transformations involving the carbocyclic skeleton can be achieved under specific conditions, often on derivatives where the amine group has been protected or is absent. For instance, studies on related spiro[3.4]octane derivatives, such as spiro[3.4]-6-octanone-2-carboxylic acids, have involved oxidation reactions on the ring system. sci-hub.se The introduction of functional groups like ketones onto the cyclopentyl portion of the spirocycle demonstrates that the ring is susceptible to transformation, typically via radical pathways or after initial functionalization. sci-hub.se Direct electrophilic addition or substitution on the parent spiroalkane is not a common reaction pathway.
Ring Opening and Rearrangement Reactions of Spiro[3.4]octane Derivatives
The inherent ring strain within the spiro[3.4]octane system, resulting from the spirocyclic junction of a four-membered and a five-membered ring, can be a driving force for rearrangement reactions. smolecule.com Under certain conditions, particularly those involving carbocationic intermediates, the spirocyclic framework can undergo skeletal reorganization to yield more stable fused-ring systems.
A notable example is the acid-catalyzed rearrangement of spiro[3.4]octan-5-ols. Upon treatment with acid, these alcohols rearrange to form bicyclo[3.3.0]octene structures. researchgate.net This transformation proceeds via protonation of the hydroxyl group, which then departs as water to form a secondary carbocation. A subsequent alkyl shift, driven by the relief of ring strain associated with the cyclobutane (B1203170) ring, leads to the formation of the thermodynamically more stable fused five-membered ring system known as a hexahydropentalene. researchgate.net While this specific example is for an alcohol derivative, it highlights the latent reactivity of the spiro[3.4]octane skeleton towards rearrangements. Similar palladium-mediated rearrangements have been observed in other spirocyclic systems, converting them into fused bicyclic products. nih.gov
| Starting Material Class | Reaction Condition | Product Type |
| Spiro[3.4]octan-ols | Acid Catalysis | Bicyclo[3.3.0]octenes (Hexahydropentalenes) researchgate.net |
| Substituted Spiro[4.4]nonatrienes | Palladium(II) Catalysis | Annulated Fulvenes (Fused Bicycles) nih.gov |
Mechanistic Investigations of this compound Reactions
While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively detailed in the literature, the reaction mechanisms can be inferred from well-established principles of organic chemistry.
Nucleophilic Reactions: The alkylation and acylation reactions of the amine moiety are understood to proceed through standard bimolecular nucleophilic substitution (SN2) and nucleophilic acyl substitution pathways, respectively. The rate and efficiency of these reactions are influenced by steric hindrance around the amine group, which is attached to a carbon atom at the junction of the two rings.
Rearrangement Reactions: The mechanism of the acid-catalyzed rearrangement of spiro[3.4]octane derivatives, such as the conversion of spiro[3.4]octan-5-ols to bicyclo[3.3.0]octenes, is believed to involve carbocation intermediates. researchgate.net The formation of a carbocation adjacent to the strained cyclobutane ring facilitates a 1,2-alkyl shift, leading to ring expansion of the cyclobutane to a cyclopentane (B165970) and concurrent formation of a fused bicyclic system. Modern computational methods, such as Density Functional Theory (DFT) calculations, are frequently employed to investigate the transition states and energy profiles of such complex rearrangements, providing detailed insight into the reaction pathways. nih.govresearchgate.net
Stereochemical Outcomes and Diastereomeric Ratios in Reactions
Reactions involving this compound and its derivatives can lead to the formation of new stereocenters, making the stereochemical outcome a critical aspect of its chemistry. The inherent chirality of many substituted spiro[3.4]octane systems necessitates careful consideration of stereoselectivity.
In syntheses targeting specific stereoisomers of spirocyclic amino acids, chiral auxiliaries are often employed to direct the stereochemical course of reactions. For example, in the Strecker reaction used to synthesize spirocyclic amino acids, a chiral amine auxiliary can be used to control the facial selectivity of the cyanide addition to an intermediate imine. nih.gov
The diastereomeric ratio of the products is highly dependent on the steric environment created by the spirocyclic framework and any existing substituents. For instance, in reactions where a nucleophile adds to a carbonyl group on the spiro[3.4]octane ring, the incoming nucleophile will preferentially attack from the less sterically hindered face, leading to a mixture of diastereomers in which one predominates. nih.gov The precise ratio is a result of the relative energies of the diastereomeric transition states. The stereochemical assignment of products in such reactions is unequivocally determined using techniques like 1H NMR spectroscopy and, in some cases, single-crystal X-ray crystallography. acs.org
| Reaction Type | Stereochemical Control Method | Outcome |
| Strecker Synthesis | Use of Chiral Auxiliaries (e.g., (R)-α-phenylglycinol) | Formation of enantiopure or enantioenriched amino acids nih.gov |
| Nucleophilic Addition | Substrate-controlled (steric hindrance) | Formation of a mixture of diastereomers, often with one major product nih.gov |
| Cu-Catalyzed Reductive Coupling | Ligand and Substrate Control | Can lead to the formation of a single diastereomer acs.org |
Iv. Applications and Utility in Advanced Organic and Medicinal Chemistry Research
Spiro[3.4]octan-1-amine as a Versatile Synthetic Building Block
The spiro[3.4]octane framework, characterized by a central quaternary carbon atom connecting a cyclobutane (B1203170) and a cyclopentane (B165970) ring, provides a compact and sterically defined core. The presence of an amine functional group on this scaffold introduces a reactive handle for a wide array of chemical transformations, making this compound a versatile precursor in synthetic chemistry.
The spiro[3.4]octane unit serves as a rigid, non-planar scaffold, enabling the construction of complex molecules with precisely controlled three-dimensional geometries. The synthesis of diverse functionalized spiro[3.4]octanes, such as 2,5-dioxaspiro[3.4]octane derivatives, highlights the scaffold's adaptability. researchgate.net In these synthetic pathways, precursor alcohols are converted into mesylates, which then act as effective precursors for introducing amines, demonstrating a viable route to compounds like this compound. researchgate.net Furthermore, strategies for creating orthogonally protected diazaspiro[3.4]octane analogues underscore the utility of this core in assembling elaborate molecular structures piece by piece. researchgate.net The defined spatial arrangement of substituents on the spirocyclic core is crucial for creating molecules that can navigate the complex topological demands of biological targets.
Medicinal chemistry has historically been dominated by flat, aromatic structures, a phenomenon often termed the "flatland" of chemical space. researchgate.net Spirocyclic compounds like this compound are instrumental in moving beyond this limitation. The defining feature of these scaffolds is their high fraction of sp³-hybridized carbon atoms (Fsp³), which directly correlates with increased three-dimensionality. bldpharm.commdpi.com This structural rigidity and 3D nature allow chemists to explore novel and underrepresented areas of chemical space. univr.it By using the spiro[3.4]octane skeleton, researchers can create libraries of compounds with diverse spatial arrangements of functional groups, significantly expanding the structural variety available for biological screening and drug development. bldpharm.com
Integration into Drug Discovery Programs and Pharmacophore Design
The unique structural and physicochemical properties of the spiro[3.4]octane moiety make it an attractive component for modern drug design. Its incorporation can lead to significant improvements in a compound's pharmacological profile.
The introduction of spirocyclic centers into drug candidates is a recognized strategy for modulating key physicochemical properties. bldpharm.com The three-dimensional shape imparted by the spiro[3.4]octane core can disrupt planarity, which often leads to improved aqueous solubility and metabolic stability while reducing lipophilicity. bldpharm.com A notable example is seen in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), where replacing a traditional morpholine (B109124) ring with various azaspiro cycles resulted in compounds with lower lipophilicity (logD) and enhanced metabolic stability. bldpharm.com This strategic incorporation of spirocyclic motifs helps to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.
| Compound Structure | Modification | Lipophilicity (logD) | Metabolic Stability |
|---|---|---|---|
| Morpholine-containing Precursor | Baseline | Higher | Lower |
| Azaspirocycle-containing Analog | Replacement of Morpholine | Lower | Improved |
The rigid conformation of the spiro[3.4]octane scaffold is highly advantageous for designing ligands with high affinity and selectivity for their biological targets. A compelling case study is the development of potent and reversible inhibitors for monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. acs.org In this research, a novel series of inhibitors was designed around a 7-oxa-5-azaspiro[3.4]octan-6-one core, a close analogue of this compound. acs.org The defined geometry of this spirocyclic scaffold allowed for precise positioning of functional groups to interact with key residues in the MAGL active site, such as Arg57 and His121, leading to potent inhibition. acs.org
| Compound ID | Spirocyclic Scaffold | MAGL Inhibitory Potency (IC₅₀) | Key Receptor Interactions |
|---|---|---|---|
| Hit Compound 1 | Benzo[b] researchgate.netbldpharm.comoxazin-6-yl | - | - |
| 2a | Azetidine-lactam spiro scaffold | - | Binding with Arg57 and His121 |
| 4f | 7-oxa-5-azaspiro[3.4]octan-6-one | 6.2 nM | Optimized interactions in active site |
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The spiro[3.4]octane scaffold has emerged as an effective bioisostere for traditional ring systems. In the aforementioned MAGL inhibitor program, various spiro scaffolds, including a cyclobutane-lactam derivative of the spiro[3.4]octane system, were successfully developed as novel bioisosteres of the 3-oxo-3,4-dihydro-2H-benzo[b] researchgate.netbldpharm.comoxazin-6-yl moiety. acs.org This replacement not only maintained but in some cases improved biological activity and led to compounds with higher lipophilic ligand efficiency (LLE). acs.org While research has also validated spiro[3.3]heptane as a saturated bioisostere for benzene, the application of the spiro[3.4]octane core demonstrates a sophisticated approach to scaffold hopping, enabling the creation of novel chemical entities with distinct intellectual property and potentially superior drug-like properties. acs.orgenamine.net
Construction of Fragment-Based Libraries Incorporating this compound
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern lead generation, focusing on screening low molecular weight compounds (fragments) that bind to biological targets with high ligand efficiency. nih.gov The inclusion of three-dimensional (3D), sp³-rich scaffolds like this compound is a key strategy to enhance the structural diversity and novelty of fragment libraries. spirochem.comspirochem.com
Traditional fragment libraries are often dominated by flat, sp²-hybridized aromatic systems. spirochem.com While useful, this "flatland" chemistry limits the exploration of complex, three-dimensional protein binding pockets. Spirocyclic scaffolds, by their very nature, introduce conformational rigidity and a well-defined 3D shape, which can lead to improved binding affinity and selectivity. bldpharm.comnih.gov The rationale is that molecules with a higher degree of three-dimensionality have a better chance of complementing the complex surfaces of biological targets like proteins. spirochem.com
The incorporation of the spiro[3.4]octane motif into fragment libraries offers several advantages:
Increased sp³ Character: This leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are crucial for developing viable drug candidates. bldpharm.com
Novel Chemical Space: These fragments provide access to an under-explored area of chemical space, increasing the probability of finding hits for challenging biological targets and generating novel intellectual property. spirochem.comnih.gov
Strategic Growth Vectors: The this compound structure provides defined vectors for chemical elaboration. The amine group serves as a key functional handle for synthetic modification, allowing chemists to systematically "grow" the fragment into a more potent lead compound by adding substituents that can engage with specific sub-pockets of a target protein. nih.govresearchgate.net
Companies specializing in chemical building blocks for drug discovery now offer libraries rich in sp³-fragments, including spirocyclic amines, to meet the growing demand for more structurally complex screening compounds. spirochem.comspirochem.com These efforts aim to move beyond the limitations of traditional libraries and provide better starting points for drug discovery programs. spirochem.com
Role in the Synthesis of Biologically Active Molecules and Analogs
The spiro[3.4]octane scaffold is not just a theoretical tool for library design; it has been practically employed in the synthesis of numerous molecules with significant biological activity. Its rigid structure helps to lock in specific pharmacophoric elements in a desired orientation, enhancing interaction with biological targets.
The M4 muscarinic acetylcholine (B1216132) receptor is a G protein-coupled receptor that has emerged as a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. nih.govaddexpharma.com Researchers have focused on developing M4 positive allosteric modulators (PAMs) and agonists, which can enhance receptor activity with greater subtype selectivity and fewer side effects than traditional orthosteric ligands. addexpharma.comresearchgate.net
The spiro[3.4]octane framework has been incorporated into novel M4 receptor agonists. For instance, patent literature describes 2-azaspiro[3.4]octane derivatives as a class of M4 receptor agonists. google.com The synthesis of these compounds leverages the spirocyclic core to orient substituents in a manner that promotes potent and selective activation of the M4 receptor. The development of such compounds is part of a broader effort in neuroscience to create highly selective tool compounds and potential therapeutics that can modulate specific receptor subtypes. researchgate.netsemanticscholar.org The rigid spirocyclic structure is critical in these designs, as it helps to reduce the entropic penalty upon binding to the receptor, potentially leading to higher affinity.
The rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. researchgate.netnih.gov Spirocyclic scaffolds have proven to be exceptionally promising in this area. nih.gov The 2,6-diazaspiro[3.4]octane core, a close relative of this compound, has been identified as a privileged structure in the development of potent antitubercular agents. nih.govmdpi.com
Researchers have synthesized series of compounds by combining the 2,6-diazaspiro[3.4]octane scaffold with a 5-nitrofuran "warhead," a moiety known for its antibacterial properties. nih.govmdpi.com This combination has yielded molecules with outstanding activity against Mtb. One lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, demonstrated minimum inhibitory concentrations (MICs) as low as 0.0124–0.0441 µg/mL against multiresistant Mtb strains. nih.gov Another study identified a lead with a remarkable MIC of 0.016 µg/mL against the Mtb H37Rv strain. mdpi.com
Interestingly, modifications to the periphery of these spirocyclic molecules can reshape their activity profile. While optimizing a potent anti-tuberculosis compound, researchers found that structural analogues lost their activity against Mtb but gained high activity against Staphylococcus aureus, demonstrating the versatility of the spirocyclic scaffold in generating diverse antibacterial agents. nih.gov The spiro core is thought to contribute to the compounds' efficacy by providing a rigid, 3D architecture that facilitates optimal presentation of the pharmacophoric groups to their bacterial targets. nih.gov
| Compound | Core Scaffold | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|---|
| Nitrofuran-tagged diazaspirooctane lead | 2,6-Diazaspiro[3.4]octane | Mtb multiresistant strains | 0.0124–0.0441 | nih.gov |
| Nitrofuran carboxamide derivative | 2,6-Diazaspiro[3.4]octane | Mycobacterium tuberculosis H37Rv | 0.016 | mdpi.com |
| Indole-fused spirochromene (7l) | Spirochromene | Mycobacterium tuberculosis H37Rv | 1.56 | nih.gov |
Unusual amino acids are indispensable tools in medicinal chemistry, used to create peptides and peptidomimetics with enhanced stability, conformational constraint, and biological activity. researchgate.net Spirocyclic chimeras of α-proline represent a class of such conformationally restricted amino acids.
Researchers have developed practical, multigram-scale synthetic routes to novel spirocyclic α-proline building blocks where the spiro junction is at the 3-position of the pyrrolidine (B122466) ring. chemrxiv.orgchemrxiv.org These syntheses start from simple, readily available materials like cyclic ketones. chemrxiv.orgchemrxiv.org The resulting spirocyclic proline analogues are sp³-enriched, non-planar molecules that serve as valuable building blocks for drug discovery. researchgate.net By incorporating these rigid proline mimics into peptides, chemists can precisely control the peptide backbone's conformation, which is often key to improving binding affinity and selectivity for a specific biological target.
Potential Applications in Materials Science Research
While the primary application of this compound and its derivatives has been in medicinal chemistry, the unique structural features of spirocycles also suggest potential utility in materials science. The rigid, three-dimensional, and compact nature of spirocyclic frameworks can be exploited to create novel polymers and materials with unique properties.
Spiro-conjugated molecules are known to possess unique chemical and physical properties due to the rigidity of the spiro junction, which can fix the spatial arrangement of substituents. nih.gov This principle can be applied to the design of advanced materials. For example, incorporating spirocyclic units into polymer backbones can influence properties such as:
Thermal Stability: The rigidity of the spiro center can increase the glass transition temperature of polymers.
Optical Properties: Spiro compounds have been investigated for applications in organic light-emitting diodes (OLEDs) and as nonlinear optical materials.
Porosity and Gas Permeability: The defined 3D structure could be used to create microporous materials with tailored gas separation properties.
Although specific research on the use of this compound in materials science is not extensively documented, the synthesis of related spiro[3.4]octene derivatives has been reported, indicating an interest in the chemical manipulation of this core structure for broader applications. researchgate.net The amine functionality of this compound provides a convenient handle for polymerization or for grafting onto material surfaces, suggesting that it could serve as a valuable monomer or building block in the future development of novel functional materials.
V. Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Analysis of Spiro[3.4]octan-1-amine and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules, including this compound. springernature.comethernet.edu.et By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, researchers can map the precise connectivity of the spirocyclic system. researchgate.net A variety of one-dimensional and two-dimensional NMR experiments are employed to achieve a complete structural assignment. springernature.com
Table 1: Predicted NMR Data for this compound Note: This table represents predicted values based on general principles of NMR spectroscopy for similar aliphatic spirocyclic amines. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H | 2.5 - 3.5 (m) | 50 - 60 |
| C2, C3, C5, C6, C7, C8-H ₂ | 1.2 - 2.2 (m) | 25 - 45 |
| C4 (Spiro) | N/A | 40 - 55 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through fragmentation analysis. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₈H₁₅N, by providing a highly accurate mass measurement of its molecular ion. uni.lu The monoisotopic mass of this compound is 125.12045 Da. uni.lunih.gov
Under techniques like electrospray ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 126.12773. uni.lu Other common adducts that may be observed include [M+Na]⁺ and [M+K]⁺. uni.luuni.lu
Collision-induced dissociation (CID) or other tandem MS (MS/MS) experiments are used to fragment the molecular ion, providing characteristic patterns that help confirm the structure. nih.gov The fragmentation of spirocyclic amines often involves cleavages of the rings. nih.gov Characteristic fragmentation pathways for this compound would likely involve the loss of the amine group and subsequent ring-opening or cleavage of the cyclobutane (B1203170) or cyclopentane (B165970) moieties. nih.govmiamioh.edu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 126.12773 |
| [M+Na]⁺ | 148.10967 |
| [M+K]⁺ | 164.08361 |
| [M+NH₄]⁺ | 143.15427 |
Source: Data derived from PubChem predictions. uni.lu
Chiral Analysis for Enantiomeric Purity Determination
This compound is a chiral molecule, existing as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is critical in many applications.
Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for separating the enantiomers of chiral compounds and determining their relative amounts. mdpi.comyakhak.org The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com
For the analysis of chiral amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are commonly and effectively used. yakhak.org The amine may need to be derivatized with a suitable agent to enhance its interaction with the CSP and improve detection, for instance, by introducing a chromophore for UV detection or a fluorophore for fluorescence detection. elsevierpure.comnih.gov The mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like 2-propanol, is optimized to achieve baseline separation of the enantiomeric peaks. yakhak.org The enantiomeric excess can then be accurately calculated by integrating the peak areas of the two enantiomers. mdpi.com
Table 3: Illustrative Chiral HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose Phenylcarbamate) |
| Mobile Phase | Hexane / 2-Propanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV (after derivatization) or Fluorescence (after derivatization) |
| Temperature | Room Temperature |
X-ray Crystallography for Absolute Stereochemistry Assignment
While chiral HPLC can determine the enantiomeric purity of a sample, it does not reveal the absolute configuration (R or S) of the enantiomers. X-ray crystallography is considered the most reliable and definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.gov
To perform this analysis, a suitable single crystal of an enantiomerically pure derivative of this compound must be prepared. This is often achieved by forming a salt with a chiral acid of known absolute configuration, such as a derivative of tartaric acid or camphorsulfonic acid. rsc.org The resulting diastereomeric salt is then crystallized. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise spatial arrangement of every atom in the crystal lattice can be determined. researchgate.net When the structure contains an atom that scatters X-rays anomalously (a heavy atom), the absolute configuration of the chiral center can be determined directly. researchgate.netrsc.org
Table 4: Typical Data Obtained from X-ray Crystallographic Analysis
| Crystallographic Parameter | Information Provided |
|---|---|
| Crystal System | The basic shape of the unit cell (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Flack Parameter | A value used to confirm the absolute stereochemistry assignment. |
Source: General principles of X-ray crystallography. rsc.org
Vi. Computational and Theoretical Investigations
Molecular Modeling and Docking Studies of Spiro[3.4]octan-1-amine Interactions
Molecular modeling and docking are fundamental techniques used to predict how a small molecule (a ligand), such as this compound, might interact with a larger macromolecule, typically a protein target. This process is crucial in fields like drug discovery for assessing the potential of a compound to act as an inhibitor or activator.
The initial step involves generating a three-dimensional (3D) model of this compound. This is typically achieved using computational software where the molecule's structure is built and then optimized to find its most stable, low-energy conformation. This optimization is often performed using force fields like MM+ or quantum mechanical methods.
Once a stable 3D structure of the ligand is obtained, molecular docking can be performed. This involves computationally placing the ligand into the binding site of a target protein. The protein's 3D structure is usually obtained from experimental data deposited in databases like the Protein Data Bank (PDB). Docking algorithms then explore various possible orientations and conformations of the ligand within the binding site, calculating a "docking score" for each pose. This score, often expressed as binding energy (in kcal/mol), estimates the strength of the interaction. Lower binding energies typically suggest a more favorable and stable interaction.
Studies on other spiro compounds have successfully used these methods to predict their binding potential to various biological targets. For instance, docking studies on spiro[indoline-3,4′-pyridine] derivatives identified their affinity for the bacterial regulator protein PqsR of Pseudomonas aeruginosa mdpi.com, while other research has explored the interactions of spiro-compounds with targets like the main protease of SARS-CoV-2 and human mast cell tryptase nih.gov. These studies analyze interactions such as hydrogen bonds, hydrophobic interactions, and π–π stacking that stabilize the ligand-protein complex mdpi.com.
While specific docking studies for this compound are not documented, the following table illustrates the type of data that would be generated from such a hypothetical study against a protein target.
Table 1: Illustrative Docking Study Results for this compound This table is a hypothetical representation of potential docking results for illustrative purposes.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Example Kinase (XXXX) | -7.8 | ASP 145 | Hydrogen Bond (with -NH2) |
| LEU 83 | Hydrophobic | ||
| VAL 34 | Hydrophobic | ||
| Example Protease (YYYY) | -6.5 | GLU 212 | Salt Bridge (with -NH3+) |
| TYR 99 | Hydrophobic | ||
| PHE 101 | Hydrophobic |
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of a molecule's electronic structure compared to classical force fields. These methods are invaluable for conformational analysis and predicting chemical reactivity.
Conformational Analysis: this compound possesses a constrained bicyclic system, but the cyclobutane (B1203170) and cyclopentane (B165970) rings can still adopt different puckered conformations. Furthermore, the amine substituent can exist in different orientations (e.g., axial vs. equatorial-like positions relative to the local ring structure). Quantum chemical calculations can be used to perform a systematic search for all possible stable conformers. By calculating the precise energy of each optimized geometry, researchers can determine the relative stability of these conformers and predict the most likely shape of the molecule under given conditions. The energy differences between conformers are key to understanding the molecule's flexibility and dynamics.
Reactivity Prediction: The electronic properties derived from quantum calculations are powerful predictors of reactivity. Key parameters include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the lone pair of electrons on the nitrogen atom would be expected to create a region of high negative potential, marking it as a primary site for protonation and other electrophilic reactions.
The following table demonstrates the kind of data that quantum chemical calculations would yield for the conformational and electronic analysis of this compound.
Table 2: Example of Predicted Properties from Quantum Chemical Calculations This table contains hypothetical data for illustrative purposes.
| Property | Calculated Value | Interpretation |
| Conformational Analysis | ||
| Relative Energy (Conformer 1) | 0.00 kcal/mol | Most stable conformer (global minimum) |
| Relative Energy (Conformer 2) | +1.5 kcal/mol | Less stable conformer |
| Electronic Properties | ||
| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilic nitrogen) |
| LUMO Energy | +1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.0 eV | Suggests high kinetic stability |
| Dipole Moment | 1.5 D | Indicates a moderately polar molecule |
Mechanistic Computational Studies for Elucidating Reaction Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimentation alone rsc.org. For this compound, this could involve studying its synthesis, degradation, or participation in various organic reactions.
These studies involve mapping the potential energy surface of a reaction. Researchers identify and calculate the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
A computational study of a reaction involving this compound would involve:
Geometry Optimization: Calculating the stable structures of reactants, products, and all intermediates.
Transition State Searching: Locating the precise geometry of the transition state(s) connecting the stable species.
Frequency Calculations: Confirming the nature of each structure (i.e., a minimum on the potential energy surface for stable species, and a first-order saddle point for a transition state) and calculating thermodynamic properties.
The difference in energy between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which mechanism is most likely to occur. For example, computational studies on the decomposition of propylamine (B44156) have been used to evaluate multiple potential pathways, calculating the activation barriers for each to determine the most favorable reaction channels nih.gov.
The table below illustrates how computational results could be presented to compare different hypothetical reaction pathways for this compound.
Table 3: Example of Calculated Energetics for Hypothetical Reaction Pathways This table presents hypothetical data for illustrative purposes.
| Reaction Pathway | Description | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) | Conclusion |
| Pathway A | N-Alkylation (SN2) | 22.5 | -15.0 | Kinetically accessible, thermodynamically favorable. |
| Pathway B | Acylation | 18.0 | -12.5 | Kinetically most favorable pathway. |
| Pathway C | Hofmann Elimination | 35.0 | +5.0 | High energy barrier, kinetically unfavorable. |
Vii. Conclusion and Future Directions in Spiro 3.4 Octan 1 Amine Research
Summary of Key Academic Contributions
Academic contributions directly focusing on Spiro[3.4]octan-1-amine are not extensively documented in publicly available research. However, the broader class of spiro[3.4]octane derivatives has been the subject of significant academic inquiry, providing a foundational context for the potential of this compound.
Key contributions to the parent spiro[3.4]octane scaffold and its amine derivatives include:
Antimalarial Activity: A notable area of research has been the investigation of diazaspiro[3.4]octane derivatives as potent antimalarial agents. A 2021 study identified a novel diazaspiro[3.4]octane series from a whole-cell high-throughput screening campaign against Plasmodium falciparum. mmv.orgacs.orgacs.orgnih.gov These compounds displayed activity against multiple stages of the parasite's lifecycle, with some analogues showing low nanomolar efficacy. mmv.orgacs.orgacs.orgnih.gov This research highlights the potential of the spiro[3.4]octane core in developing new therapeutics for infectious diseases.
Anti-glioblastoma Potential: Research into novel treatments for glioblastoma, an aggressive form of brain cancer, has also explored spiro[3.4]octane derivatives. A study reported promising results with two compounds that inhibited the proliferation of glioblastoma cells in vitro. eurekalert.org While not this compound itself, this indicates the spiro[3.4]octane scaffold's potential as a basis for anticancer drug discovery.
Synthetic Methodology Development: Significant academic effort has been directed towards the synthesis of functionalized spiro[3.4]octane systems. For instance, facile synthetic routes to 2-azaspiro[3.4]octane have been developed, providing valuable building blocks for medicinal chemistry. rsc.org Furthermore, the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues has been reported, offering versatile platforms for further chemical exploration. novartis.comresearchgate.netsci-hub.mk
Table 1: Key Research Findings on Spiro[3.4]octane Derivatives
| Research Area | Key Finding | Reference Compound Class |
| Antimalarial | Low nanomolar activity against P. falciparum | Diazaspiro[3.4]octane |
| Anti-glioblastoma | Inhibition of tumor cell proliferation | Spiro[3.4]octane derivatives |
| Synthetic Chemistry | Development of versatile building blocks | 2-Azaspiro[3.4]octane, 2,6-Diazaspiro[3.4]octane |
Emerging Synthetic Strategies and Technologies
The synthesis of spirocycles, including this compound, presents unique challenges due to the formation of the sterically demanding spirocyclic core. However, several emerging strategies are poised to facilitate the synthesis of these complex molecules.
Domino Reactions: Enantioselective domino reactions catalyzed by chiral copper complexes are emerging as a powerful tool for the synthesis of complex spirocyclic systems. For example, a domino Kinugasa/Michael reaction has been described for the synthesis of functionalized chiral 2,6-diazaspiro[3.4]octane-1,5-diones. mdpi.com Such strategies offer high efficiency and stereocontrol, which are crucial for the synthesis of biologically active molecules.
Modular Synthetic Approaches: The development of modular synthetic routes allows for the facile generation of diverse libraries of spirocyclic compounds. A novel and efficient synthesis of orthogonally protected spirocyclic amines, including 2,6-diazaspiro[3.4]octane analogues, demonstrates a step-economic approach to these valuable building blocks. researchgate.net
Advanced Catalysis: The use of advanced catalytic systems is expected to play a pivotal role in the future synthesis of this compound and its derivatives. These may include transition-metal catalysis for carbon-nitrogen bond formation and asymmetric catalysis to control stereochemistry.
Table 2: Comparison of Synthetic Strategies for Spiro[3.4]octane Systems
| Synthetic Strategy | Advantages | Potential Application for this compound |
| Domino Reactions | High efficiency, stereocontrol, complexity generation | Enantioselective synthesis of chiral this compound |
| Modular Synthesis | Facile diversification, library generation | Rapid synthesis of a variety of this compound derivatives |
| Advanced Catalysis | High yields, functional group tolerance | Efficient and selective introduction of the amine functionality |
Untapped Research Avenues in Biological and Material Sciences
While the primary focus for spiro[3.4]octane derivatives has been in medicinal chemistry, there are significant untapped research avenues for this compound in both biological and material sciences.
Biological Sciences:
Neurological Disorders: The rigid, three-dimensional structure of this compound could be advantageous for targeting proteins in the central nervous system. Its potential as a scaffold for developing novel therapeutics for neurological disorders remains largely unexplored.
Antimicrobial Agents: The success of diazaspiro[3.4]octanes against malaria suggests that this compound and its derivatives could be investigated for broader antimicrobial activity against bacteria and fungi.
Chemical Probes: The unique conformational constraints of this compound make it an interesting candidate for the development of chemical probes to study biological processes.
Material Sciences:
Polymer Chemistry: The amine functionality of this compound makes it a potential monomer for the synthesis of novel polymers. The incorporation of the rigid spirocyclic core could lead to polymers with unique thermal and mechanical properties.
Organic Electronics: Amines are known to be useful in the development of organic electronic materials. The specific properties of this compound in this context have not been investigated but could offer new avenues for the design of organic semiconductors or light-emitting materials. The amines market is seeing growth in various end-use industries which could be a driver for exploring new amine compounds. accessnewswire.comopenpr.com
Challenges and Opportunities for Future Research and Development
The future of research and development for this compound is filled with both challenges and significant opportunities.
Challenges:
Scalable Synthesis: A major hurdle is the development of efficient and scalable synthetic routes to produce this compound and its derivatives in sufficient quantities for extensive research and potential commercialization.
Limited Biological Data: The lack of comprehensive biological data for this compound makes it difficult to prioritize specific therapeutic areas for investigation.
Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR for this compound derivatives will require the synthesis and biological evaluation of a diverse library of compounds.
Opportunities:
Novel Chemical Space: this compound represents a relatively unexplored area of chemical space, offering the potential for the discovery of compounds with novel mechanisms of action and intellectual property.
Improved Drug-like Properties: The spirocyclic scaffold has the potential to impart improved physicochemical properties, such as increased solubility and metabolic stability, which are highly desirable in drug discovery. nih.gov
Interdisciplinary Research: The exploration of this compound in both medicinal and material sciences presents an opportunity for interdisciplinary collaboration and innovation.
Q & A
Q. What are the common synthetic routes for Spiro[3.4]octan-1-amine, and how can experimental parameters (e.g., solvent choice, temperature) be optimized to improve yield?
- Methodological Answer : Synthetic routes typically involve cyclization reactions or spiroannulation strategies. For example, intramolecular [3+2] cycloaddition using azides and alkynes under copper catalysis has been explored. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics, while temperatures between 60–80°C balance steric hindrance and reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Safety precautions (e.g., handling corrosive reagents like H314 compounds) must align with hazard guidelines .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze and spectra for spiro junction signals (e.g., quaternary carbon at ~90–100 ppm) and amine proton environments.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., CHN, MW 125.21).
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to assess purity (>98%).
Cross-validate results with computational data (e.g., InChIKey: KLDQBQKSRKVVTQ-UHFFFAOYSA-N) for structural accuracy .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Derivatize the amine group with dansyl chloride or fluorescamine for fluorescence detection. Pair with LC-MS/MS (MRM mode) for sensitivity (LOD ~0.1 ng/mL). Internal standards (e.g., deuterated analogs) mitigate matrix effects. Validate methods per ICH guidelines for linearity (R > 0.995) and recovery rates (85–115%) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?
- Methodological Answer :
- DFT : Optimize geometries at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials.
- Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., GPCRs). Validate predictions with SPR or ITC assays.
Cross-reference computed properties (e.g., logP, pKa) with experimental data to resolve discrepancies .
Q. What experimental strategies address contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?
- Methodological Answer : Conduct systematic reproducibility studies:
Q. How can this compound be integrated into high-throughput biological assays (e.g., enzyme inhibition, cytotoxicity)?
- Methodological Answer : Adapt automated platforms like SPIRO (Petri plate imaging) for dose-response assays. Key steps:
Q. What are the challenges in studying the stereochemical stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column) to track enantiomeric excess (ee) over time. Accelerate degradation studies at 40–60°C and pH 2–10. Analyze kinetics via Arrhenius plots to predict shelf-life. NMR (NOESY) can identify conformational changes in spiro junctions .
Q. How can mechanistic studies differentiate between spiro compound-induced covalent vs. non-covalent interactions in target binding?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
